molecular formula C23H18ClN3OS B418666 N-(3-Chloro-2-methylphenyl)-2-((2-phenylquinazolin-4-yl)thio)acetamide CAS No. 332914-46-2

N-(3-Chloro-2-methylphenyl)-2-((2-phenylquinazolin-4-yl)thio)acetamide

Cat. No.: B418666
CAS No.: 332914-46-2
M. Wt: 419.9g/mol
InChI Key: IMWREHPEZAEZDA-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-2-((2-phenylquinazolin-4-yl)thio)acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylphenyl)-2-((2-phenylquinazolin-4-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.

    Introduction of the Sulfanyl Group: The quinazoline core can be further functionalized by introducing a sulfanyl group using thiol reagents under suitable conditions.

    Acetamide Formation: The final step involves the acylation of the intermediate with 3-chloro-2-methyl-phenyl acetic acid or its derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-methylphenyl)-2-((2-phenylquinazolin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-((2-phenylquinazolin-4-yl)thio)acetamide would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-2-((2-phenylquinazolin-4-yl)thio)acetamide: can be compared with other quinazoline derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives.

Properties

CAS No.

332914-46-2

Molecular Formula

C23H18ClN3OS

Molecular Weight

419.9g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(2-phenylquinazolin-4-yl)sulfanylacetamide

InChI

InChI=1S/C23H18ClN3OS/c1-15-18(24)11-7-13-19(15)25-21(28)14-29-23-17-10-5-6-12-20(17)26-22(27-23)16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,25,28)

InChI Key

IMWREHPEZAEZDA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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